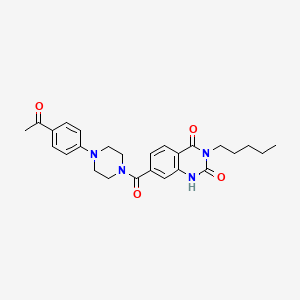

7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

The compound 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 3 with a pentyl group and at position 7 with a piperazine-carbonyl-4-acetylphenyl moiety. This structure combines lipophilic (pentyl) and electron-deficient (acetylphenyl) groups, which may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name |

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4/c1-3-4-5-12-30-25(33)22-11-8-20(17-23(22)27-26(30)34)24(32)29-15-13-28(14-16-29)21-9-6-19(7-10-21)18(2)31/h6-11,17H,3-5,12-16H2,1-2H3,(H,27,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWKKKCVPAOMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative belonging to the quinazoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C22H26N4O3

- Molecular Weight: 398.47 g/mol

Structural Features

The compound features:

- A quinazoline core, which is known for various biological activities.

- A piperazine moiety that enhances its pharmacokinetic properties.

- An acetylphenyl group that may contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of quinazoline, including the compound , exhibit significant anticancer activities. For instance:

- Mechanism of Action: The quinazoline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Case Study: In an in vitro study, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The MTT assay results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of the compound have revealed:

- Broad-spectrum Activity: The compound exhibited activity against both Gram-positive and Gram-negative bacteria. This suggests that it could serve as a lead for developing new antimicrobial agents.

- Research Findings: A study evaluated the antimicrobial efficacy of various quinazoline derivatives, finding that modifications at the piperazine nitrogen significantly influenced their activity against bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Mechanism: It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects.

- Evidence: In animal models of inflammation, treatment with similar quinazoline derivatives resulted in reduced edema and inflammatory markers .

Table 1: Biological Activities of this compound

Comparison with Similar Compounds

Structural Analogs in the Quinazoline-2,4-dione Family

Table 1: Key Structural and Functional Differences

Key Observations :

- Piperazine-Carbonyl Modifications : The target compound’s 4-acetylphenyl-piperazine group distinguishes it from analogs with pyrimidinyl (e.g., PARP inhibitor in ) or cyclohexyl () substituents. The acetyl group may enhance hydrogen bonding or π-π stacking with target proteins compared to bulkier or aromatic substituents .

- Trifluoromethyl Derivatives: Compounds like those in and demonstrate that electron-withdrawing groups (e.g., CF₃) at non-core positions can modulate bioactivity, though their effects differ from acetylphenyl modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.